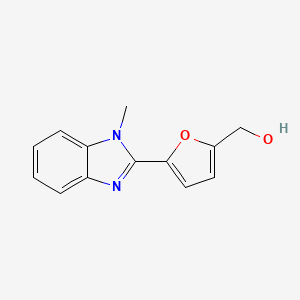
2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- is a complex organic compound that combines the structural features of furanmethanol and benzimidazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- typically involves the condensation of 2-furanmethanol with 1-methyl-1H-benzimidazole. This reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The process often requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the furan or benzimidazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Wissenschaftliche Forschungsanwendungen
2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The furanmethanol component may enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-furanmethanol: Shares the furanmethanol structure but lacks the benzimidazole moiety.
1-Methyl-1H-benzimidazole: Contains the benzimidazole structure but lacks the furanmethanol component.
Uniqueness
2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- is unique due to the combination of furanmethanol and benzimidazole structures, which may confer distinct chemical and biological properties. This dual functionality can enhance its versatility in various applications, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
88422-54-2 |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
[5-(1-methylbenzimidazol-2-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C13H12N2O2/c1-15-11-5-3-2-4-10(11)14-13(15)12-7-6-9(8-16)17-12/h2-7,16H,8H2,1H3 |
InChI-Schlüssel |
BWGSXVWGBUJUQY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(O3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14378884.png)
![1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene](/img/structure/B14378889.png)
![2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B14378896.png)
silanol](/img/structure/B14378900.png)
![Acetic acid;6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undec-5-en-3-ol](/img/structure/B14378903.png)
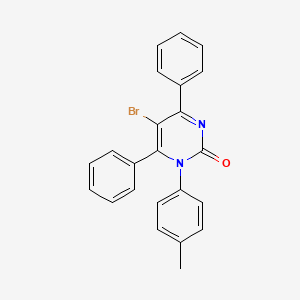
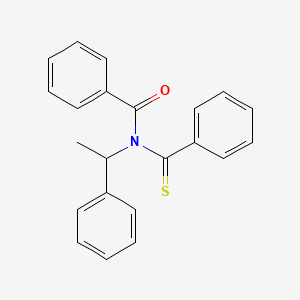

![5-Hydroxy-2'-methoxy-3',4',5'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14378934.png)
![2-{[2-Methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)propyl]sulfanyl}pyrimidine](/img/structure/B14378947.png)
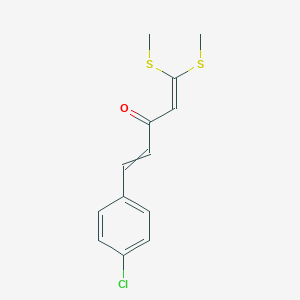
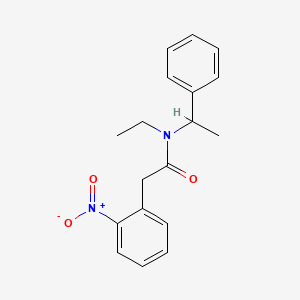
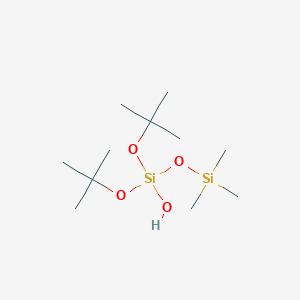
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)
